Pentaerythritol tetrabehenate
Description
Properties
IUPAC Name |
[3-docosanoyloxy-2,2-bis(docosanoyloxymethyl)propyl] docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H180O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-89(94)98-85-93(86-99-90(95)82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,87-100-91(96)83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-101-92(97)84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-88H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXTTLNOGQHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H180O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893556 | |
| Record name | Pentaerythritol tetrabehenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61682-73-3 | |
| Record name | Pentaerythritol tetrabehenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61682-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(((1-oxodocosyl)oxy)methyl)-1,3-propanediyl docosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061682733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol tetrabehenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis[[(1-oxodocosyl)oxy]methyl]propane-1,3-diyl didocosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTAERYTHRITYL TETRABEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MNZ044IRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Engineering for Pentaerythritol Tetrabehenate
Esterification Pathways and Mechanism Elucidation
The mechanism, particularly in acid-catalyzed reactions, begins with the protonation of the carbonyl oxygen of behenic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol (B129877). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the catalyst. This process is repeated for all four hydroxyl groups of the pentaerythritol molecule to form the final tetraester.
An alternative pathway is transesterification, where pentaerythritol is reacted with an ester of behenic acid, such as methyl behenate (B1239552). In this process, an alcohol (methanol, in this case) is eliminated instead of water. Transesterification can sometimes be advantageous, offering milder reaction conditions. semanticscholar.org
The choice of catalyst is crucial in the synthesis of pentaerythritol tetrabehenate as it dictates the reaction rate, temperature requirements, and potential for side reactions.
Strong mineral acids and organic sulfonic acids are conventional catalysts for the esterification of pentaerythritol. A specific method for the preparation of a related compound, PEG 105 this compound, utilizes a combination of methane (B114726) sulfonic acid and hypophosphorus acid. google.com While effective in promoting the reaction, traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid (PTSA) can lead to side reactions and may pose challenges related to corrosion of the reaction vessel.
Table 1: Examples of Acid Catalysts in Pentaerythritol Ester Synthesis
| Catalyst System | Reactants | Notes | Source(s) |
|---|---|---|---|
| Methane Sulfonic Acid & Hypophosphorus Acid | PEG 105 Pentaerythritol, Behenic Acid | Used in the synthesis of the pegylated form of this compound. | google.com |
| Sulfuric Acid or p-Toluenesulfonic Acid (PTSA) | Pentaerythritol, Various Fatty Acids | Conventional, cost-effective catalysts, but can cause side reactions and corrosion. |
To overcome the drawbacks of strong acid catalysts, alternative systems have been explored for the synthesis of pentaerythritol esters. These include:
Organotin Catalysts: Compounds such as dibutyltin (B87310) oxide or stannous octoate are effective for direct esterification. They generally offer high yields and purity.
Solid Acid Catalysts: Heterogeneous catalysts, such as certain zeolites or metal oxides, offer advantages in terms of easy separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. chalmers.se For instance, alkaline solid catalysts like Na/SnO₂ have been tested for the synthesis of the pentaerythritol core itself. chalmers.se
Base Catalysts: For transesterification reactions, a base catalyst such as sodium methoxide (B1231860) can be employed. semanticscholar.org This method has been used in the synthesis of pentaerythritol tetraoleate from palm oil methyl ester and pentaerythritol. semanticscholar.org
Enzymatic Catalysis: Lipases can be used as biocatalysts for esterification. This "green" approach operates under milder conditions, though it may not be suitable for high-temperature reactions. semanticscholar.org
The efficiency and yield of this compound synthesis are highly dependent on the optimization of various process parameters.
Reaction temperature is a critical parameter that must be carefully controlled. A temperature high enough to ensure a reasonable reaction rate is necessary, but excessive temperatures can lead to thermal degradation of the reactants or products.
For the acid-catalyzed synthesis of PEG 105 this compound, the reaction is conducted at 165°C. google.com In the synthesis of other pentaerythritol esters, temperatures can range from 150°C to 230°C. scientificspectator.com For instance, the transesterification synthesis of pentaerythritol tetraoleate using a sodium methoxide catalyst was optimized at 160°C. semanticscholar.org
Pressure control is also vital, particularly for driving the reaction to completion. The removal of the water byproduct from direct esterification is essential to shift the reaction equilibrium towards the product side. This is often achieved by conducting the reaction under reduced pressure or by using a nitrogen sparge to carry away the water as it forms. google.comscientificspectator.com In transesterification, a vacuum is applied to remove the alcohol byproduct, with an optimal pressure of 10 mbar reported for the synthesis of pentaerythritol tetraoleate. semanticscholar.org
Table 2: Typical Reaction Parameters for Pentaerythritol Ester Synthesis
| Parameter | Value/Range | Purpose | Source(s) |
|---|---|---|---|
| Temperature | 160°C - 230°C | To achieve an adequate reaction rate while avoiding thermal degradation. | semanticscholar.orggoogle.comscientificspectator.com |
| Pressure | Vacuum / Reduced Pressure | To facilitate the removal of byproducts (water or alcohol) and drive the reaction to completion. | semanticscholar.orgscientificspectator.com |
| Reactant Molar Ratio (Acid:Alcohol) | ~4.2:1 to 4.5:1 | An excess of the fatty acid or its ester ensures complete esterification of the pentaerythritol. | semanticscholar.org |
The synthesis of this compound can be carried out with or without a solvent. Performing the reaction "neat" (without a solvent) is often preferred from an industrial and environmental perspective as it simplifies product purification and reduces waste. google.com
When a solvent is used, its primary role is often to facilitate the azeotropic removal of water. Solvents like dioxane, acetonitrile (B52724), or dimethylformamide have been mentioned in the context of pentaerythritol ester synthesis. google.com However, due to the high melting points of both pentaerythritol and the final product, finding a suitable solvent that can dissolve all components at a reasonable reaction temperature can be challenging. google.com In some preparations, a reactant itself may act as a solvent; for example, in the synthesis of a pentaerythritol intermediate, ethylene (B1197577) carbonate served as both a reactant and a solvent. google.com The insolubility of this compound in cold water but its solubility in hot organic solvents is a key property for its purification. ferwer.com
Optimization of Reaction Conditions and Process Parameters
Reactant Stoichiometry and Feed Strategies
The stoichiometry of the reactants, pentaerythritol and the fatty acid, plays a crucial role in the synthesis of pentaerythritol tetraesters. To drive the esterification reaction towards the formation of the fully substituted tetraester and achieve high yields, an excess of the fatty acid is often employed.
One common strategy involves using a significant molar excess of the carboxylic acid. For instance, in the synthesis of isomeric pentaerythritol tetraesters, a molar ratio of 8:1 (acid to pentaerythritol) has been utilized. finechem-mirea.rufinechem-mirea.ru This excess of the acid helps to shift the reaction equilibrium towards the product side, favoring the formation of the tetraester. finechem-mirea.rufinechem-mirea.ru The use of an excess of the acid can also help to achieve a pseudo-zero-order reaction. finechem-mirea.ru
Another approach involves the controlled addition of the reactants. In some processes, finely divided pentaerythritol is slowly added to a mixture of the carboxylic acid anhydride (B1165640) and a catalyst at an elevated temperature. google.com This gradual feeding strategy can help to manage the reaction exotherm and ensure a more uniform reaction. google.com
The table below summarizes different stoichiometric and feed strategies employed in the synthesis of pentaerythritol esters.
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2:Reactant 1) | Feed Strategy | Catalyst | Reference |
| Pentaerythritol | Isomeric Carboxylic Acids | 1:8 | Excess acid | Self-catalysis (thermal) | finechem-mirea.rufinechem-mirea.ru |
| Pentaerythritol | Carboxylic Acid Anhydride | 1:5-7 | Slow addition of pentaerythritol | Polybasic mineral oxacid | google.com |
| Pentaerythritol | Benzoyl Chloride | 1:4.0-4.4 | Reactants added to flask | Acid binding agent (optional) | google.com |
| Pentaerythritol | Fatty Acid Mixture | 1:1.8-2.2 | Esterification in inert gas | None specified | google.com |
Advanced Synthetic Approaches and Derivatization
Beyond traditional esterification methods, advanced synthetic strategies are being explored to produce pentaerythritol esters with tailored properties and to improve the efficiency and sustainability of the synthesis process.
PEGylation Strategies for Polyether Ester Formation
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a strategy that can be applied to modify the properties of esters. While direct PEGylation of this compound is not extensively detailed in the provided search results, the principles of PEGylation are relevant to the formation of polyether esters.
PEGylation can be used to enhance the catalytic performance of enzymes used in ester synthesis. researchgate.net For example, PEGylated lipases have shown increased activity and stability in the synthesis of polyesters. researchgate.net This approach could potentially be applied to the enzymatic synthesis of pentaerythritol esters.
Furthermore, PEGylation of hyperbranched polyesters can render them water-soluble, creating micellar-type nanosystems. researchgate.net This functionalization strategy is crucial for applications such as drug delivery. researchgate.net The synthesis of heterotelechelic PEG allows for subsequent "click" chemistry, enabling the creation of complex polymer architectures. acs.org
Biocatalytic Synthesis Pathways for Ester Production
Biocatalytic methods, utilizing enzymes such as lipases, offer a more sustainable and selective alternative to traditional chemical synthesis for the production of esters. vulcanchem.com These enzymatic processes can be carried out under milder reaction conditions, often without the need for harsh catalysts.
The use of lipases in the esterification of fatty acids with polyols like pentaerythritol is a known approach. iastate.edu For instance, the transesterification of palm oil methyl ester (POME) and pentaerythritol using sodium methoxide as a catalyst has been studied to produce PE tetraoleate. researchgate.net
Biocatalysis is considered a sustainable method for producing emollient esters. cir-safety.org The enzymatic degradation of ester bonds in hyperbranched polyesters has been observed, indicating the potential for biocatalytic pathways in both synthesis and degradation. researchgate.net
Synthesis of Analogous Pentaerythritol Tetraesters for Comparative Analysis
The synthesis and analysis of various pentaerythritol tetraesters with different fatty acid chains provide valuable insights into how the structure of the acid residue influences the formation and properties of the final ester.
The chain length of the fatty acid has a significant impact on the rate of esterification and the properties of the resulting pentaerythritol tetraester.
Studies on the thermal esterification of pentaerythritol with linear carboxylic acids of varying chain lengths (C4–C7) have shown that the reaction rate is influenced by the alkyl chain length. colab.ws For instance, at 100–110°C, a 90% yield was achieved in 30 hours for pentaerythritol tetrabutyrate (C4), while for C5–C7 tetraesters, the same yield was reached in a shorter time of 13–14 hours. colab.ws This suggests that under these conditions, the esterification rate increases with increasing chain length from C4 to C5-C7.
However, other research indicates that the reaction is slower with longer chain acids such as C5, C6, and C8. researchgate.net This apparent contradiction may be due to different reaction conditions or the specific range of chain lengths studied.
The properties of pentaerythritol esters are also heavily dependent on the fatty acid chain length. Esters of linear fatty acids C16–C18 are solid and find applications in technical lubricants and cosmetics. finechem-mirea.ru The table below presents data on the synthesis of various pentaerythritol tetraesters with different fatty acid chain lengths.
| Fatty Acid | Chain Length | Reaction Time for 90% Yield (at 100-110°C) | Purity of Tetraester | Reference |
| Butyric Acid | C4 | 30 hours | >99 wt% | colab.ws |
| Valeric Acid | C5 | 13-14 hours | >99 wt% | colab.ws |
| Caproic Acid | C6 | 13-14 hours | >99 wt% | colab.ws |
| Enanthic Acid | C7 | 13-14 hours | >99 wt% | colab.ws |
The presence of branching and unsaturation in the alkyl group of the fatty acid also affects the synthesis and properties of pentaerythritol tetraesters.
Branching in the fatty acid structure can influence the rate of esterification. For example, the synthesis of pentaerythritol tetraesters with isomeric monocarboxylic acids (isobutyric, isovaleric, pivalic, and 2-ethylhexanoic acids) has been investigated. finechem-mirea.rufinechem-mirea.ru The reactivity of these acids differs due to their structures, with more branched acids potentially exhibiting slower reaction rates due to steric hindrance. finechem-mirea.rufinechem-mirea.ruresearchgate.net For example, the complete esterification reaction is slower with a more branched acid like iso-C5 compared to its linear counterpart. researchgate.net
Unsaturation in the fatty acid chain also plays a role. The synthesis of pentaerythritol tetraoleate, which contains unsaturated oleic acid moieties, is an area of interest for producing biolubricants. researchgate.netscientificspectator.com The presence of double bonds can affect the physical properties of the resulting ester, such as its viscosity. scientificspectator.com For instance, the trans isomer of an unsaturated fatty acid can lead to a higher viscosity in the final ester compared to the cis isomer due to better molecular packing. scientificspectator.com
The table below provides a comparative overview of the synthesis of pentaerythritol tetraesters with branched and unsaturated fatty acids.
| Fatty Acid Type | Example Fatty Acid | Key Structural Feature | Impact on Synthesis/Properties | Reference |
| Branched | Isobutyric Acid | Branched alkyl chain | Different reactivity compared to linear acids | finechem-mirea.rufinechem-mirea.ru |
| Branched | Isovaleric Acid | Branched alkyl chain | Slower esterification than linear C5 | researchgate.net |
| Branched | Pivalic Acid | Highly branched alkyl chain | Slower esterification | finechem-mirea.rufinechem-mirea.ru |
| Branched | 2-Ethylhexanoic Acid | Branched alkyl chain | Slower esterification | finechem-mirea.rufinechem-mirea.ru |
| Unsaturated | Oleic Acid | C18 with one double bond | Forms esters suitable for biolubricants | researchgate.netscientificspectator.com |
Mechanistic Investigations of Chemical Transformations Involving Pentaerythritol Tetrabehenate
Hydrolytic Degradation Pathways
The hydrolysis of pentaerythritol (B129877) tetrabehenate involves the cleavage of its four ester bonds in the presence of water, leading to the formation of pentaerythritol and four molecules of behenic acid. This reaction can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a much slower rate. The general mechanism for ester hydrolysis proceeds via nucleophilic acyl substitution.
The kinetics of hydrolysis for large, sterically hindered esters like pentaerythritol tetrabehenate are significantly influenced by the molecular structure. The bulky nature of the four long-chain behenoyl groups creates considerable steric hindrance around the central pentaerythritol core, which can slow the rate of enzymatic and chemical hydrolysis. cir-safety.orgcir-safety.org Studies on other esters have demonstrated that an increase in the length of the hydrocarbon chain in the acid moiety leads to a longer half-life for hydrolysis. mdpi.com
The Gibbs free energy of hydrolysis is a key thermodynamic parameter that determines the spontaneity of the reaction. For esters, the hydrolysis process is generally exergonic, meaning it is thermodynamically favorable. However, the presence of high kinetic barriers can make the reaction very slow in the absence of a catalyst or harsh conditions. nih.gov The thermodynamic properties of HMF-ester compounds, for instance, show that negative values for the standard enthalpy and Gibbs free energy of formation indicate that product formation can proceed spontaneously. rsc.org While specific values for this compound are not available, it is expected to follow this general thermodynamic trend.
The rate of ester hydrolysis is highly dependent on both pH and temperature. The reaction is typically slowest at a neutral pH and is catalyzed by both acids and bases. mdpi.com In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. For some esters, the rate of hydrolysis can be significantly slower when encapsulated, even at elevated temperatures, due to protection from the hydrolytic environment. researchgate.net
Temperature has a pronounced effect on the rate of hydrolysis. An increase in temperature generally leads to a significant increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. Studies on other compounds have shown a direct correlation between higher temperatures and shorter half-life values for hydrolysis, indicating lower persistence. researchgate.net For example, the hydrolysis rate of methyl parathion (B1678463) was observed to increase by approximately 1.5 times for every 10°C rise in temperature. researchgate.net
Table 1: General Influence of pH and Temperature on Ester Hydrolysis Rate (Qualitative)
| Condition | Effect on Hydrolysis Rate | Reasoning |
|---|---|---|
| Low pH (Acidic) | Increased | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |
| Neutral pH | Slowest | Lower concentration of H+ and OH- ions to catalyze the reaction. |
| High pH (Basic) | Increased | Direct attack by the more nucleophilic hydroxide ion on the carbonyl carbon. |
| Increasing Temperature | Increased | Provides the necessary activation energy to overcome the reaction barrier. |
Transesterification Reaction Mechanisms
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol to produce a different pentaerythritol ester and behenyl alcohol. This reaction is typically reversible and requires a catalyst to proceed at a reasonable rate.
The choice of catalyst is critical in the transesterification of sterically hindered esters. Both acid and base catalysts can be employed. Common base catalysts include sodium methoxide (B1231860), which has been used effectively in the transesterification of palm oil methyl ester with pentaerythritol to form pentaerythritol tetraoleate. semanticscholar.org For such reactions, optimal conditions often involve elevated temperatures and vacuum to remove the alcohol byproduct and shift the equilibrium towards the products. semanticscholar.org
Lewis acid catalysts, such as titanium (IV) ethoxide, have been shown to be effective for the transesterification of sterically hindered alcohols, yielding good to high amounts of the desired ester. capes.gov.br Other catalysts that have been explored for the transesterification of β-keto esters include arylboronic acids and amines like 4-DMAP. ucc.ie Natural kaolinitic clay has also been demonstrated as an efficient catalyst for the transesterification of β-keto esters with a variety of alcohols. acs.org The bulky nature of the behenoyl groups in this compound suggests that catalysts effective for sterically hindered systems would be most appropriate.
Transesterification is an equilibrium-controlled process. To drive the reaction towards the desired product, it is often necessary to manipulate the reaction conditions. One common strategy is to use an excess of the reactant alcohol. Another effective method is the removal of one of the products from the reaction mixture as it is formed. For instance, in the transesterification of palm oil methyl ester with pentaerythritol, the application of a vacuum helps to remove the methanol (B129727) byproduct, thereby shifting the equilibrium to favor the formation of the pentaerythritol tetraester. semanticscholar.org
The position of the equilibrium is also influenced by the relative stability of the reactant and product esters and alcohols. The thermodynamic parameters of the reaction, such as the change in enthalpy and entropy, will ultimately determine the equilibrium constant. For the transesterification of ethyl formate (B1220265), a maximum experimental K-value (partition coefficient) in the range of 4–5 was observed under high salinity and low temperature conditions. mdpi.com While specific equilibrium constants for this compound are not documented, the principles of Le Chatelier's principle apply, and the equilibrium can be manipulated by changes in concentration, temperature, and pressure.
Oxidative Stability and Degradation Kinetics
The oxidative stability of this compound is a critical property, particularly in applications where it is exposed to high temperatures and oxygen. The degradation process typically involves the formation of peroxides, which can then lead to the cleavage of the ester chains and the formation of a variety of smaller, more volatile compounds. The presence of long, saturated fatty acid chains in this compound generally imparts good oxidative stability compared to esters with unsaturated fatty acids.
Studies on other pentaerythritol esters, such as those derived from palm oil, have shown that good oxidative stability can be achieved, with onset temperatures for oxidation around 189°C. analis.com.my The thermal decomposition of pentaerythritol-based lubricants has been modeled using a global pseudo-first-order rate constant. nist.gov The rate constants for decomposition were found to range from 1 × 10⁻⁸ s⁻¹ at 500 K to 2 × 10⁻⁴ s⁻¹ at 675 K. acs.org
Table 2: Pseudo-First-Order Rate Constants for Thermal Decomposition of a Pentaerythritol Ester Lubricant Base Oil (Analogous System)
| Temperature (K) | Rate Constant (s⁻¹) |
|---|---|
| 500 | 1 x 10⁻⁸ |
| 550 | 1 x 10⁻⁷ |
| 600 | 1 x 10⁻⁶ |
| 650 | 1 x 10⁻⁵ |
| 675 | 2 x 10⁻⁴ |
The activation energy for the thermal degradation of pentaerythritol phosphate (B84403) alcohol has been calculated using various methods, with values differing depending on the specific degradation stage. researchgate.net For the esterification of rosin (B192284) with pentaerythritol, the activation energies ranged from 65.81 to 129.13 kJ mol⁻¹. researchgate.netmdpi.com These values provide an indication of the energy barrier that must be overcome for the degradation reactions to occur.
Mechanisms of Thermal Oxidative Decomposition
The thermal oxidative decomposition of this compound, a synthetic ester, is a complex process initiated by the presence of heat and oxygen. This degradation primarily involves the ester's acyl groups. The process begins with the formation of free radicals, which then propagate through a chain reaction mechanism.
The primary steps in the thermal oxidative degradation of polyol esters like this compound are as follows:
Initiation : High temperatures cause the homolytic cleavage of C-H bonds, primarily in the fatty acid chains (acyl groups), to form alkyl radicals (R•). The presence of oxygen leads to the rapid formation of peroxy radicals (ROO•).
Propagation : The highly reactive peroxy radicals abstract hydrogen atoms from other ester molecules, forming hydroperoxides (ROOH) and new alkyl radicals. This creates a self-propagating cycle of degradation.
Decomposition of Hydroperoxides : Hydroperoxides are unstable at elevated temperatures and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process by attacking the ester molecule.
Termination : The chain reaction can be terminated when free radicals combine to form stable, non-radical products.
The degradation of the polyol backbone of pentaerythritol is generally considered to be slower than the oxidation of the long fatty acid chains. The process leads to the formation of various degradation products, including aldehydes, ketones, shorter-chain carboxylic acids, and high-molecular-weight polymers through condensation reactions. These products can lead to an increase in viscosity and acidity of the substance.
| Degradation Stage | Key Reactants | Primary Products |
| Initiation | This compound, Oxygen, Heat | Alkyl radicals (R•), Peroxy radicals (ROO•) |
| Propagation | Peroxy radicals (ROO•), this compound | Hydroperoxides (ROOH), Alkyl radicals (R•) |
| Decomposition | Hydroperoxides (ROOH) | Alkoxy radicals (RO•), Hydroxyl radicals (•OH) |
| Termination | Free radicals (R•, ROO•, RO•, •OH) | Stable, non-radical molecules |
Role of Antioxidants in Enhancing Ester Stability
Antioxidants are crucial for improving the thermal oxidative stability of this compound by interrupting the degradation cascade. They function through two primary mechanisms: as free radical scavengers (primary antioxidants) and as hydroperoxide decomposers (secondary antioxidants). Often, a synergistic combination of both types is used for optimal performance. asm.org
Primary Antioxidants (Free Radical Scavengers): Hindered phenolic antioxidants are the most common primary antioxidants used for synthetic esters. ulprospector.com These molecules donate a hydrogen atom from their hydroxyl group to the reactive peroxy radicals (ROO•), converting them into stable hydroperoxides (ROOH) and a stable phenoxy radical. ulprospector.com This stable radical is sterically hindered and does not readily participate in further propagation reactions, thus breaking the oxidation chain. The effectiveness of hindered phenols is influenced by the type and position of substituents on the aromatic ring. zslubes.com
Secondary Antioxidants (Hydroperoxide Decomposers): Secondary antioxidants, such as organophosphorus (phosphites) and sulfur-containing compounds, work by decomposing hydroperoxides (ROOH) into non-radical, stable products like alcohols. asm.orgzslubes.com This prevents the formation of highly reactive alkoxy and hydroxyl radicals that would otherwise accelerate the degradation process. Phosphite esters are commonly used and are often employed in combination with hindered phenols to achieve a synergistic effect, where the combined antioxidant activity is greater than the sum of the individual antioxidants. asm.orgzslubes.com
| Antioxidant Type | Mechanism of Action | Examples |
| Primary (Free Radical Scavenger) | Donates a hydrogen atom to peroxy radicals (ROO•) to form stable hydroperoxides and a stable antioxidant radical. | Hindered Phenols (e.g., derivatives of 2,6-di-tert-butylphenol) |
| Secondary (Hydroperoxide Decomposer) | Decomposes hydroperoxides (ROOH) into non-radical, stable products (e.g., alcohols). | Phosphites, Thioethers |
Environmental Biodegradation Mechanisms (Chemical Engineering and Environmental Science Perspective)
Microbial Consortia and Enzymatic Degradation Pathways of Pentaerythritol Esters
The environmental biodegradation of this compound, a large and complex ester, is primarily initiated by microbial consortia found in soil and aquatic environments. researchgate.netnih.gov The initial and rate-limiting step in the biodegradation of such esters is enzymatic hydrolysis. zslubes.commachinerylubrication.com This process is catalyzed by extracellular lipases and esterases secreted by microorganisms. These enzymes cleave the ester bonds, breaking down the this compound molecule into its constituent parts: pentaerythritol and four molecules of behenic acid (a long-chain fatty acid). europa.eucir-safety.org
Due to the large size and steric hindrance of the this compound molecule, this initial hydrolysis can be slow. cir-safety.orgcir-safety.org However, once hydrolysis occurs, the resulting smaller and more water-soluble molecules can be transported into the microbial cells for further degradation.
The degradation of the behenic acid component proceeds via the well-established β-oxidation pathway. frontiersin.orgnih.gov This is a cyclic process where the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.govresearchgate.net
The pentaerythritol core is generally more resistant to biodegradation. asm.org However, some microorganisms have been shown to degrade pentaerythritol, although the specific enzymatic pathways are less well-documented than for fatty acids.
While specific microbial consortia for this compound are not extensively detailed in the literature, studies on the biodegradation of pentaerythritol tetranitrate (PETN) have identified bacteria such as Enterobacter cloacae and various members of the Proteobacteria phylum that are capable of transforming the pentaerythritol backbone. asm.orgresearchgate.netresearchgate.net It is plausible that similar microbial groups, particularly those producing potent lipases, are involved in the degradation of this compound.
Biotransformation Products and Metabolic Intermediates
The biodegradation of this compound results in a series of biotransformation products and metabolic intermediates as the parent molecule is broken down.
The primary biotransformation products from the initial extracellular hydrolysis are:
Pentaerythritol
Behenic acid (Docosanoic acid)
Following the initial hydrolysis, behenic acid enters the microbial cell and is degraded through the β-oxidation pathway. This process generates a series of intermediates, with each cycle producing:
Acetyl-CoA : This is a central metabolite that enters the citric acid cycle.
A fatty acyl-CoA molecule that is two carbons shorter than the original.
The complete degradation of behenic acid will ultimately yield multiple molecules of acetyl-CoA.
The biodegradation of the pentaerythritol core is more complex. Studies on the related compound PETN have shown the formation of partially denitrated intermediates such as pentaerythritol dinitrate and mononitrate. asm.orgnih.gov For this compound, it is conceivable that partial hydrolysis could lead to the formation of pentaerythritol tribehenate, dibehenate, and monobehenate as transient intermediates in the environment before complete hydrolysis to pentaerythritol. Further metabolism of the pentaerythritol backbone by specialized microorganisms could lead to the formation of various organic acids and aldehydes before its ultimate conversion to carbon dioxide and water under aerobic conditions. asm.org
| Parent Compound | Initial Biotransformation Products (Extracellular) | Metabolic Intermediates (Intracellular) |
| This compound | Pentaerythritol, Behenic Acid, Pentaerythritol Tribehenate, Pentaerythritol Dibehenate, Pentaerythritol Monobehenate | Acetyl-CoA (from β-oxidation of behenic acid), various organic acids and aldehydes (from pentaerythritol degradation) |
Factors Influencing Biodegradation Efficiency in Engineered Systems
The efficiency of this compound biodegradation in engineered systems, such as bioreactors or land-farming for soil remediation, is influenced by several key factors:
Bioavailability : The low water solubility and high molecular weight of this compound limit its availability to microorganisms. ulprospector.com The use of surfactants or emulsifying agents can increase its dispersion in aqueous environments and enhance its bioavailability, thereby accelerating the initial hydrolytic step. bas.bg
Microbial Population : The presence of a robust and adapted microbial consortium with high lipase (B570770) and esterase activity is critical. Inoculation with specialized microorganisms or enrichment of the indigenous microbial population can significantly improve degradation rates. researchgate.netnih.gov
Oxygen Availability : The complete biodegradation of both the fatty acid chains and the pentaerythritol core is most efficient under aerobic conditions, which are necessary for the β-oxidation pathway and the final mineralization to CO2 and H2O. wikipedia.org
Temperature : As with most biological processes, temperature plays a crucial role. Mesophilic (20-45°C) to thermophilic (45-80°C) conditions can enhance microbial activity and the rate of enzymatic reactions. However, the optimal temperature will depend on the specific microbial consortium. nih.gov
pH : The pH of the environment can affect both microbial growth and enzyme activity. Most bacteria involved in biodegradation prefer a pH near neutral (6.5-7.5).
Nutrient Availability : In addition to the carbon source provided by this compound, microorganisms require other nutrients such as nitrogen and phosphorus for growth and metabolism. The addition of these nutrients can stimulate microbial activity and enhance biodegradation. bas.bg
Chemical Structure : The long, linear saturated fatty acid chains of behenic acid are generally biodegradable, although their length can slow the process. Branching in the fatty acid chains, if present, would reduce the rate of biodegradation. ulprospector.comzslubes.com
Advanced Characterization and Spectroscopic Analysis of Pentaerythritol Tetrabehenate
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for evaluating the purity of pentaerythritol (B129877) tetrabehenate, identifying any partially substituted esters, and determining its molecular weight distribution.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of pentaerythritol tetrabehenate and quantifying the presence of any related impurities, such as mono-, di-, and tri-esters of pentaerythritol. Due to the non-polar, hydrophobic nature of the long behenate (B1239552) chains, reversed-phase HPLC (RP-HPLC) is the most suitable method. wikipedia.orgphenomenex.comresearchgate.net In this mode, a non-polar stationary phase is used with a polar mobile phase.
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov this compound, with its four long hydrocarbon chains, exhibits strong retention on a C18 (octadecylsilane) column. researchgate.net Less substituted esters, being more polar, will have weaker interactions with the stationary phase and thus elute earlier. A gradient elution, where the mobile phase composition is changed over time from a more polar to a less polar mixture (e.g., by increasing the proportion of a solvent like acetonitrile (B52724) or methanol (B129727) in water), is typically employed to effectively separate the fully substituted tetraester from any potential mono-, di-, and tri-ester impurities. nih.govnih.govosti.gov
Typical RP-HPLC Parameters for this compound Analysis:
| Parameter | Value/Type |
| Column | C18 (Octadecylsilane), 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 70% B, increase to 100% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV at 210 nm |
| Column Temperature | 40 °C |
This table is a representative example based on methods for similar long-chain esters.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is employed to identify and quantify volatile by-products that may be present from the synthesis of this compound. The esterification reaction is typically conducted at high temperatures, and sometimes a solvent like toluene (B28343) is used to facilitate the removal of water. finechem-mirea.rudntb.gov.ua Potential volatile by-products could include residual toluene or decomposition products of the reactants. finechem-mirea.ru
Due to the very low volatility of this compound itself, it is not directly analyzed by GC without derivatization. Instead, the focus of this analysis is on low molecular weight compounds. The analysis involves dissolving the sample in a suitable solvent and injecting it into the GC. The volatile compounds are separated based on their boiling points and interaction with the stationary phase.
Potential Volatile By-products in this compound Synthesis:
| Compound | Potential Origin |
| Toluene | Residual azeotropic solvent from the esterification process. finechem-mirea.ru |
| Behenic Acid | Unreacted starting material. |
| Pentaerythritol degradation products | Thermal degradation at high reaction temperatures. researchgate.net |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of large molecules. polyanalytik.com For a pure, single chemical compound like this compound, GPC serves to confirm its monodisperse nature. A monodisperse substance consists of molecules of a single, well-defined molecular weight. warwick.ac.uk
In GPC, molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. polyanalytik.com Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. chromatographyonline.comresearchgate.net For a theoretically pure, monodisperse compound, the PDI should be 1.0. chromatographyonline.com In practice, high-purity, well-defined compounds like dendrimers exhibit PDI values very close to unity, often in the range of 1.01-1.02. researchgate.netresearchgate.net
Expected GPC Results for High-Purity this compound:
| Parameter | Expected Value | Significance |
| Weight-Average Molecular Weight (Mw) | ~1426.4 g/mol | Corresponds to the calculated molecular weight of the C93H180O8 formula. |
| Number-Average Molecular Weight (Mn) | ~1426.4 g/mol | Confirms the average molecular weight of the sample. |
| Polydispersity Index (PDI) | ≤ 1.05 | A value very close to 1.0 indicates a highly pure, monodisperse sample with a very narrow molecular weight distribution. chromatographyonline.comnih.gov |
Spectroscopic and Spectrometric Elucidation of Structure
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. vscht.cz The FTIR spectrum of this compound is characterized by the prominent absorption bands of the ester functional group and the long aliphatic chains.
The most significant absorptions are the strong C=O stretching vibration of the ester carbonyl group and the C-O stretching vibrations. orgchemboulder.com Additionally, strong bands corresponding to the C-H stretching and bending of the numerous methylene (B1212753) (-CH2-) and methyl (-CH3) groups in the behenate chains will dominate the spectrum. researchgate.net The spectrum of the closely related pentaerythritol tetrastearate provides an excellent reference for these characteristic bands. spectrabase.com
Characteristic FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2918 | Asymmetric C-H Stretch | -CH₂- |
| ~2850 | Symmetric C-H Stretch | -CH₂- |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1465 | C-H Bend (Scissoring) | -CH₂- |
| ~1160 | C-O Stretch | Ester |
| ~720 | C-H Rocking | -(CH₂)n- (n ≥ 4) |
Data is representative and based on spectra of similar long-chain fatty acid esters. vscht.czorgchemboulder.comresearchgate.netspectrabase.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structural elucidation in organic chemistry. It provides detailed information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is relatively simple and is characterized by signals from the protons in the pentaerythritol core and the long behenate chains. The methylene protons of the pentaerythritol core attached to the ester oxygen atoms appear as a singlet downfield due to the deshielding effect of the oxygen. The protons of the behenate chains appear as a series of multiplets, with the alpha-methylene protons adjacent to the carbonyl group being the most downfield of the chain protons. The bulk of the methylene protons in the long aliphatic chains overlap to form a large, broad signal, and the terminal methyl protons appear as a triplet furthest upfield. spectrabase.com
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each chemically unique carbon atom. Key signals include the carbonyl carbon of the ester group, the quaternary carbon and methylene carbons of the pentaerythritol core, and the various carbons of the long aliphatic chains. spectrabase.com
Representative NMR Data for this compound (in CDCl₃):
¹H-NMR Chemical Shifts (δ, ppm)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~4.15 | s | -CH ₂-O-C=O (Pentaerythritol core) |
| ~2.28 | t | -O-C=O-CH ₂- (α-methylene) |
| ~1.61 | m | -O-C=O-CH₂-CH ₂- (β-methylene) |
| ~1.25 | br s | -(CH ₂)n- (Bulk methylene chain) |
¹³C-NMR Chemical Shifts (δ, ppm)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~173.3 | C =O (Ester carbonyl) |
| ~62.3 | -C H₂-O-C=O (Pentaerythritol core) |
| ~43.1 | C (CH₂O)₄ (Quaternary C of core) |
| ~34.3 | -O-C=O-C H₂- (α-methylene) |
| ~31.9 | -(C H₂)n- (Bulk methylene chain) |
| ~29.7 | -(C H₂)n- (Bulk methylene chain) |
| ~29.3 | -(C H₂)n- (Bulk methylene chain) |
| ~24.9 | -O-C=O-CH₂-C H₂- (β-methylene) |
| ~22.7 | -C H₂-CH₃ |
These tables are constructed based on spectral data from closely related long-chain esters like pentaerythritol tetrastearate. spectrabase.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of compounds by ionizing them and separating the resulting ions based on their mass-to-charge ratio (m/z). ruibaocafo.com For this compound, MS analysis confirms its molecular mass and provides insights into its structural integrity through fragmentation patterns.
The molecular formula of this compound is C93H180O8. echemi.comnih.gov This corresponds to a calculated molecular weight of approximately 1426.4 g/mol and an exact mass of 1425.36782270 Da. nih.gov High-resolution mass spectrometry (HRMS) is essential for accurately determining this mass, which helps to confirm the elemental composition and purity of the compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C93H180O8 | echemi.comnih.gov |
| Average Molecular Weight | 1426.4 g/mol | nih.gov |
| Exact Mass | 1425.36782270 Da | nih.gov |
| Predicted Primary Fragmentation Site | Ester Linkages | nih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the behavior of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. intertek.com This technique is fundamental for assessing the thermal stability of this compound. The TGA instrument continuously records the sample's weight as the temperature is increased at a constant rate. intertek.com The resulting data, presented as a TGA curve (weight % vs. temperature), reveals the temperatures at which the material decomposes.
For a large ester like this compound, the TGA curve would typically show a single, significant weight loss step at an elevated temperature, corresponding to the decomposition of the molecule. Key parameters obtained from this analysis include the onset temperature of decomposition (Ti), which indicates the beginning of thermal degradation, and the temperature of maximum decomposition rate (Tmax), which corresponds to the peak of the derivative TGA (DTG) curve. researchgate.netresearchgate.net This information is critical for determining the upper temperature limit for the processing and application of the compound. The analysis also quantifies the amount of non-volatile residue remaining at the end of the experiment. intertek.com
| Parameter | Description |
|---|---|
| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins, indicating the start of thermal degradation. |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest, representing the point of greatest instability. |
| Percent Weight Loss | The total percentage of the initial mass lost during a specific temperature range or the entire heating process. |
| Residue at Final Temperature | The percentage of the initial mass remaining at the conclusion of the analysis. |
Differential Scanning Calorimetry (DSC) for Phase Transition Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com DSC is used to study the phase transitions of a material, such as melting, crystallization, and glass transitions. netzsch.comnih.gov
For this compound, which is a solid at room temperature, DSC is ideal for determining its melting behavior. As the sample is heated, it absorbs energy to transition from a solid to a liquid state. This absorption of heat is detected as an endothermic peak on the DSC thermogram. ntnu.no Key data points obtained from this peak include the onset melting temperature, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf). The enthalpy of fusion is the amount of energy required to melt the sample and is calculated from the area of the melting peak. fao.org This data provides fundamental information about the material's physical state, purity, and crystalline structure. Upon cooling, the corresponding exothermic crystallization peak can be observed.
| Parameter | Description |
|---|---|
| Melting Onset Temperature | The temperature at which the transition from solid to liquid begins. |
| Peak Melting Temperature (Tm) | The temperature at the apex of the endothermic melting peak, often reported as the melting point. |
| Enthalpy of Fusion (ΔHf) | The heat absorbed by the sample during melting, calculated from the peak area. It is indicative of the material's crystallinity. |
| Crystallization Temperature (Tc) | The temperature at the apex of the exothermic peak observed during cooling, representing the transition from liquid to solid. |
Rheological Characterization and Viscosity Studies
Rheology is the study of the flow and deformation of matter. For this compound, which is used as a viscosity-controlling agent and emollient in various formulations, understanding its rheological properties is essential. echemi.comcir-safety.org
Viscosity-Molecular Weight Relationships in Polyol Esters
The viscosity of polyol esters, a class of compounds that includes this compound, is strongly dependent on their molecular weight. Generally, for a homologous series of esters, viscosity increases with increasing molecular weight. This is because larger molecules have greater intermolecular forces (van der Waals forces) and a higher degree of molecular entanglement, which offers more resistance to flow. This compound, with its high molecular weight of approximately 1426.4 g/mol and four long behenate chains, is expected to exhibit high viscosity in its molten state or when dissolved in a solvent. nih.gov This property makes it an effective thickening agent or viscosity modifier in nonaqueous systems. cir-safety.org
Impact of Structural Isomerism (e.g., cis/trans) on Rheological Behavior
Structural isomerism can have a significant impact on the rheological properties of esters. A key example is cis/trans isomerism, which occurs in esters derived from unsaturated fatty acids containing carbon-carbon double bonds. Cis-isomers introduce a distinct "kink" into the fatty acid chain, which disrupts efficient molecular packing and reduces intermolecular forces. Consequently, esters with cis-isomers tend to have lower melting points and lower viscosities compared to their trans-isomer counterparts, which have a more linear structure that allows for closer packing.
However, this specific type of isomerism is not applicable to this compound. The behenate component is derived from behenic acid (docosanoic acid), which is a fully saturated fatty acid with a 22-carbon chain. As it contains no carbon-carbon double bonds, cis/trans isomerism is not possible. Therefore, the rheological behavior of this compound is determined by its high molecular weight and the symmetrical, branched structure of the pentaerythritol core, rather than by isomeric variations in its fatty acid chains.
Rheological Models for this compound Systems
The rheological behavior of a material describes the relationship between the stress applied and the resulting deformation and flow. For this compound, a large, complex ester molecule, this behavior is critical in its various applications, such as in lubricants, cosmetics, and polymers, where it often functions as a viscosity-controlling agent and emollient. specialchem.comcir-safety.org The flow characteristics of systems containing this compound are influenced by factors such as temperature, shear rate, and the presence of other components in a formulation.
While specific, publicly available rheological studies focusing exclusively on pure this compound are scarce, its behavior can be inferred from the general principles of long-chain ester rheology and its use in various systems. Systems containing this compound are likely to exhibit non-Newtonian fluid behavior, meaning their viscosity is dependent on the shear rate.
Several rheological models are commonly employed to describe the flow behavior of such complex fluids. The applicability of a particular model depends on the specific characteristics of the this compound system, including its concentration and the nature of the continuous phase.
Commonly Applied Rheological Models:
For systems where this compound contributes to a semi-solid or structured consistency, such as in certain cosmetic creams or lubricating greases, models that account for a yield stress may be appropriate. Yield stress is the minimum stress required to initiate flow.
Bingham Plastic Model: This is the simplest model for a material with a yield stress. It describes a material that behaves as a rigid body at low stress and flows with a constant plastic viscosity once the yield stress is exceeded.
Herschel-Bulkley Model: This model is a more versatile three-parameter model that describes a non-Newtonian fluid with a yield stress. wikipedia.orgaft.com It is often used for materials like greases and other structured fluids. The model is defined by the equation:
τ = τ₀ + Kγ̇ⁿ
Where:
τ is the shear stress
τ₀ is the yield stress
K is the consistency index
γ̇ is the shear rate
n is the flow behavior index
For a shear-thinning fluid (pseudoplastic), n < 1, and for a shear-thickening fluid (dilatant), n > 1. army.mil When n = 1, the Herschel-Bulkley model simplifies to the Bingham Plastic model. aft.com
Power-Law Model: In systems where a distinct yield stress is not observed, but the viscosity is still dependent on the shear rate, the Power-Law model can be applied. This model is a simplified version of the Herschel-Bulkley model where the yield stress (τ₀) is assumed to be zero. aft.com It is particularly useful for describing the shear-thinning or shear-thickening behavior of polymer melts and solutions. scispace.com
The selection of an appropriate rheological model for a this compound system would require experimental data from rheological measurements, such as those obtained from a rotational rheometer. By fitting the experimental data of shear stress versus shear rate to these models, the relevant parameters (yield stress, consistency index, and flow behavior index) can be determined, providing a quantitative description of the material's flow characteristics.
Interactive Data Table: Rheological Model Parameters
The following interactive table outlines the key parameters of the rheological models discussed. In a practical research scenario, this table would be populated with experimental data obtained from rheological characterization of a specific this compound system.
| Rheological Model | Key Parameters | Description of Parameters | Typical Application |
| Bingham Plastic | Yield Stress (τ₀), Plastic Viscosity (ηp) | τ₀: Minimum stress to initiate flow. ηp: Constant viscosity above the yield stress. | Simple yield stress fluids. |
| Herschel-Bulkley | Yield Stress (τ₀), Consistency Index (K), Flow Behavior Index (n) | τ₀: Minimum stress to initiate flow. K: A measure of the fluid's consistency (viscosity). n: Indicates shear-thinning (n<1) or shear-thickening (n>1) behavior. army.mil | Complex non-Newtonian fluids with a yield stress, such as greases and pastes. |
| Power-Law | Consistency Index (K), Flow Behavior Index (n) | K: A measure of the fluid's consistency (viscosity). n: Indicates shear-thinning (n<1) or shear-thickening (n>1) behavior. | Non-Newtonian fluids without a significant yield stress, such as polymer solutions and melts. |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation of Pentaerythritol (B129877) Tetrabehenate Conformation
Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and dynamics of Pentaerythritol tetrabehenate. Due to the molecule's large size and high flexibility, arising from the four long behenate (B1239552) chains attached to a central pentaerythritol core, a multitude of conformations are possible.
Molecular mechanics (MM) force fields are commonly employed to calculate the potential energy of the system as a function of its atomic coordinates. These simulations can explore the conformational landscape to identify low-energy structures. For a molecule like this compound, the extended and folded conformations of the fatty acid chains significantly influence its physical properties, such as its melting point and viscosity.
Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can reveal how the behenate chains move and interact with each other and with their environment. This is crucial for understanding the rheological properties of this compound in various applications.
Table 1: Example of Conformational Energy Data for a Simplified Pentaerythritol Ester Fragment
| Conformation | Dihedral Angle (°C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180 | 0 |
| Gauche | 60 | 0.9 |
Note: This table illustrates typical energy differences for simple alkane chains and is intended for conceptual understanding in the absence of specific published data for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These methods can be used to predict various properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics.
For this compound, methods like Density Functional Theory (DFT) can be employed to study the electronic properties of the ester functional groups. The distribution of electron density around the carbonyl groups is a key determinant of the molecule's reactivity and its interactions with other molecules, such as solvents or other components in a formulation.
Quantum chemical calculations can also be used to predict the molecule's reactivity towards chemical degradation, such as hydrolysis of the ester bonds. By calculating the energies of transition states for potential reaction pathways, one can estimate the activation energies and reaction rates.
Table 2: Calculated Mulliken Charges on Key Atoms of a Model Ester Group
| Atom | Mulliken Charge (a.u.) |
|---|---|
| Carbonyl Carbon | +0.55 |
| Carbonyl Oxygen | -0.45 |
| Ester Oxygen | -0.35 |
Note: These are representative values for a generic ester functional group and serve as an illustration of the type of data obtained from quantum chemical calculations.
Thermodynamic Modeling of Phase Equilibria and Intermolecular Interactions
Thermodynamic models are essential for describing the phase behavior of this compound and its mixtures. concordia.capageplace.degoogle.com These models can predict properties such as vapor pressure, solubility, and melting point. Given the large size of the molecule, group contribution methods can be utilized to estimate its thermodynamic properties. These methods approximate the properties of a molecule by summing the contributions of its constituent functional groups.
The intermolecular interactions in this compound are dominated by van der Waals forces between the long hydrocarbon chains. Thermodynamic models can quantify the strength of these interactions and predict how they influence the macroscopic properties of the material. Understanding the phase equilibria is critical for applications where this compound is used as a lubricant or a phase change material.
Prediction of Transport Properties and Diffusion Coefficients
The transport properties of this compound, such as viscosity and diffusion coefficients, are crucial for many of its industrial applications. Molecular dynamics simulations can be used to predict these properties by analyzing the movement of molecules in the simulated system.
Flory-Huggins Theory Application to Polymer-Ester Systems
The Flory-Huggins theory is a fundamental model in polymer science used to describe the thermodynamics of polymer solutions and blends. fiveable.memit.eduethz.chwikipedia.org This theory can be applied to systems containing this compound and a polymer to predict their miscibility.
The theory introduces the Flory-Huggins interaction parameter (χ), which quantifies the enthalpy of interaction between the components of a mixture. A low value of χ indicates favorable interactions and good miscibility, while a high value suggests poor miscibility and potential phase separation.
For a system of this compound and a polymer, the Flory-Huggins theory can be used to construct a phase diagram, which shows the regions of temperature and composition where the mixture is stable as a single phase. This is particularly relevant for applications where this compound is used as a plasticizer or a processing aid for polymers. An analytical solution to the Flory-Huggins model can be used to fit experimental data and determine key physical parameters. nih.gov
Applications in Advanced Material Science and Engineering
Role in Lubricant Formulations for Extreme Conditions
Pentaerythritol (B129877) esters (POEs), including tetrabehenate, are classified as Group V synthetic base oils and are renowned for their performance under severe operating conditions where conventional mineral oils falter. jdlubricant.commade-in-china.com Their utility stems from a robust molecular architecture that provides inherent thermal and oxidative stability. pacificspecialityoils.com
The performance of lubricants at elevated temperatures is critical in applications such as aviation gas turbines, high-temperature greases, and industrial compressors. made-in-china.comcnlubricantadditive.com Pentaerythritol tetrabehenate and related POEs exhibit excellent high-temperature characteristics due to their stable ester linkages and saturated, long-chain fatty acid components. jdlubricant.com
Key high-temperature performance attributes include:
High Thermal and Oxidative Stability : Polyol esters demonstrate superior resistance to thermal breakdown and oxidation at high temperatures. google.comresearchgate.net This stability minimizes the formation of sludge, varnish, and carbon deposits, which can impede machinery performance. google.com The decomposition temperature for some POEs can exceed 300°C. jdlubricant.com
Low Volatility : Compared to mineral oils, pentaerythritol esters have a high flash point and low volatility. made-in-china.comcnlubricantadditive.com This reduces oil consumption through evaporation at high operating temperatures and decreases the emission of volatile organic compounds (VOCs). jdlubricant.com
High Viscosity Index : These esters maintain their viscosity over a wide temperature range, ensuring a stable lubricating film is present at both startup and peak operating temperatures. jdlubricant.comcnlubricantadditive.com
Table 1: High-Temperature Properties of Representative Pentaerythritol Esters
| Property | Typical Value/Characteristic | Significance in Extreme Conditions |
| Thermal Stability | High resistance to thermal degradation | Extends lubricant life, reduces deposit formation jdlubricant.comgoogle.com |
| Oxidative Stability | Excellent resistance to oxidation | Prevents oil thickening, sludge, and acid formation pacificspecialityoils.comresearchgate.net |
| Flash Point | High | Reduces fire hazard and oil loss at high temperatures cnlubricantadditive.com |
| Volatility (NOACK) | Low (<5% for some esters) | Minimizes oil consumption and VOC emissions jdlubricant.com |
| Viscosity Index | High | Ensures reliable lubricating film across a broad temperature range cnlubricantadditive.com |
In addition to high-temperature resilience, pentaerythritol esters provide exceptional low-temperature fluidity. jdlubricant.comcnlubricantadditive.com This is crucial for equipment operating in cold climates or applications requiring reliable performance from a cold start. The lowest temperature at which an oil can flow is its pour point. wikipedia.org
This compound, and analogous long-chain esters like pentaerythritol tetrastearate, can function as effective pour point depressants (PPDs). wikipedia.orggoogle.com The mechanism does not prevent wax crystals from forming (the cloud point) but rather modifies their growth and interaction. wikipedia.orgevonik.com As wax precipitates from the oil at low temperatures, the PPD molecules co-crystallize with the wax, altering the crystal shape and size. wikipedia.org This inhibits the formation of the extended three-dimensional network of wax crystals that would otherwise immobilize the oil, thus lowering the pour point and ensuring fluidity at colder temperatures. wikipedia.orgevonik.com Synthetic ester base stocks designed for aviation use can be formulated to achieve pour points of -54°C or lower. google.comgoogleapis.com
Tribology is the study of friction, wear, and lubrication. Pentaerythritol esters have demonstrated excellent tribological properties, serving effectively as both a primary lubricant base stock and a performance-enhancing additive. pacificspecialityoils.comtribology.rs
When used as a base stock, such as in formulations for industrial gear oils, the inherent polarity of the ester molecules causes them to adhere to metal surfaces, forming a durable protective film. pacificspecialityoils.comnbinno.com This film reduces direct metal-to-metal contact, thereby minimizing friction and wear. jdlubricant.comnbinno.com
As an additive, even in smaller concentrations, these esters can significantly enhance the lubricity of other base oils. tribology.rs Tribological investigations using methods like the pin-on-disc and four-ball tribometers have confirmed the effectiveness of POEs in reducing the coefficient of friction and the wear scar diameter on test surfaces. tribology.rsresearchgate.net For instance, research on eco-friendly greases based on pentaerythritol tetraoleate has shown superior anti-wear and load-carrying properties. researchgate.net
Table 2: Summary of Tribological Findings for Pentaerythritol Esters
| Role | Test Method | Finding | Reference |
| Base Stock | Four-Ball Tribometer | Formulations show reduced wear scar diameter and improved load-carrying capacity. | researchgate.net |
| Additive | Pin-on-Disc Tribometer | Blends with mineral oil show enhanced lubrication and reduced friction and wear. | tribology.rs |
| Base Stock | General Performance | Forms a strong, protective film on metal surfaces due to molecular polarity. | nbinno.com |
Functionality as a Rheological Modifier in Material Systems
Rheology is the study of the flow of matter. This compound's large and complex molecular structure allows it to function as a rheological modifier, controlling viscosity and flow properties in various non-aqueous systems, from lubricants to polymers. nih.gov
This compound is classified as a viscosity controlling agent or a non-aqueous viscosity increasing agent in cosmetic and other formulations. nih.govcir-safety.org Its ability to modify viscosity stems from its molecular architecture: a central, compact pentaerythritol core bonded to four long, flexible behenic acid chains.
This structure imparts a large hydrodynamic volume to the molecule. In a non-aqueous medium, these large molecules increase the internal friction and resistance to flow. The long aliphatic chains can become entangled, further contributing to an increase in viscosity. This effect is particularly useful for enhancing the viscosity index of lubricants, ensuring consistent performance across a range of temperatures. jdlubricant.com
Within polymeric systems, this compound and similar esters act as multifunctional additives that can significantly improve both processing and final material properties.
Its primary functions in polymers include:
Internal and External Lubricant : During polymer processing, such as extrusion, it can migrate to the surface of the polymer melt, reducing friction between the melt and the processing equipment (external lubrication). It also reduces friction between polymer chains, lowering the melt viscosity and improving flow (internal lubrication). This is particularly beneficial for engineering plastics like polycarbonate (PC) and PET.
Plasticizer and Dispersing Agent : It can be used as a plastic additive to increase the flexibility and ductility of the final product. As a dispersing agent, it can aid in the uniform distribution of other additives or fillers within the polymer matrix. nih.gov
Surface Modifier for Nanocomposites : In the field of polymer nanocomposites, related pentaerythritol stearates have been used to modify the surface of clays. researchgate.net This modification makes the hydrophilic clay more compatible with a hydrophobic polymer matrix, promoting better exfoliation and dispersion of the clay platelets. researchgate.net This leads to enhanced mechanical and barrier properties in the final nanocomposite material. The interaction between fillers and the polymer matrix is crucial for achieving these enhanced properties. nih.gov
Engineering of Advanced Formulations for Specific Material Performance
The utility of this compound extends to the engineering of advanced formulations where precise control over material performance is required. Its molecular structure allows it to function as a modifier at interfaces, influencing the bulk properties of multi-component systems.
1 Dispersion and Stabilization of Particulate Systems (e.g., Pigments)
In the production of coatings, inks, and pigmented plastics, the uniform dispersion of solid pigment particles within a liquid or polymer matrix is crucial for achieving desired properties such as color strength, gloss, and stability. hroc.in this compound, as a polyol ester, can function as a dispersing and stabilizing agent for pigments. google.com
The mechanism of pigment dispersion involves three main stages: wetting of the pigment surface, deagglomeration of particle clusters, and stabilization of the dispersed particles against re-agglomeration. ulprospector.com Polymeric dispersants with anchor groups that adsorb onto the pigment surface and polymeric chains that provide steric stabilization are effective in this process. uniqchem.com
This compound can contribute to this process in several ways. The ester groups can act as anchor points, adsorbing onto the surface of inorganic pigments that have polar sites. evonik.com Once anchored, the four long, non-polar behenate (B1239552) chains extend into the surrounding medium. These chains create a steric barrier around the pigment particles, preventing them from coming into close contact and re-agglomerating due to attractive van der Waals forces. ulprospector.com This steric stabilization is particularly effective in non-aqueous systems where electrostatic stabilization is less dominant. uniqchem.com
For organic pigments, which tend to have less polar surfaces, the van der Waals interactions between the long hydrocarbon chains of this compound and the organic pigment molecules can facilitate adsorption and subsequent stabilization. evonik.com
| Property | Value |
| Molecular Formula | C₉₃H₁₈₀O₈ |
| Molecular Weight | 1426.4 g/mol nih.gov |
| Appearance | Dry Powder |
| Topological Polar Surface Area | 105 Ų nih.gov |
2 Interfacial Science in Multi-Component Systems
When incorporated into a polymer blend or a composite containing an inorganic filler and a polymer matrix, this compound would be expected to migrate to the interface between the phases. At this interface, the polar ester groups could interact with a more polar phase (e.g., an inorganic filler or a polar polymer), while the non-polar behenate chains would be compatible with a non-polar polymer matrix.
This interfacial action can lead to several beneficial effects:
Improved Compatibility: By acting as a "bridge" between two dissimilar phases, it can improve their compatibility, leading to a more uniform and stable morphology.
Reduced Interfacial Tension: The presence of this compound at the interface can lower the interfacial tension, which facilitates the dispersion of one phase within another during processing.
Enhanced Adhesion: In polymer composites, improved interaction at the filler-matrix interface can lead to better stress transfer from the matrix to the filler, resulting in improved mechanical properties.
Sustainability and Green Chemistry Aspects in Pentaerythritol Tetrabehenate Research
Renewable Feedstock Utilization in Synthesis
Pentaerythritol (B129877) tetrabehenate is a tetraester synthesized from two primary components: pentaerythritol and behenic acid. ewg.org The sustainability of the final product is heavily dependent on the origin of these precursors.
Pentaerythritol: Traditionally, pentaerythritol is produced through a base-catalyzed reaction between acetaldehyde (B116499) and formaldehyde (B43269), which are typically derived from fossil fuels. wikipedia.org However, the industry is shifting towards more sustainable pathways. Natural gas has been identified as a potential feedstock for the production of both pentaerythritol and its precursor carboxylic acids. bohrium.comfinechem-mirea.ru A significant advancement in this area is the commercial production of pentaerythritol derived from renewable and recycled raw materials. For instance, Perstorp offers "Voxtar™," a pentaerythritol based on renewable carbon content, which significantly lowers the carbon footprint of the final products. renewable-carbon.eu
Behenic Acid: Behenic acid is a saturated fatty acid that can be readily sourced from renewable vegetable oils. Research has demonstrated the successful synthesis of pentaerythritol esters using fatty acids derived from various plant-based oils, including sunflower oil, rapeseed oil, and palm oil. ikm.org.mytribology.rssemanticscholar.org The use of high oleic vegetable oils is particularly advantageous as their high oxidative stability can enhance the properties of the resulting ester. semanticscholar.org This reliance on agricultural feedstocks positions the "behenate" portion of the molecule firmly within the bio-based economy. nih.govresearchgate.netrsc.org
The utilization of these renewable feedstocks is a critical step in reducing the environmental impact associated with the production of Pentaerythritol tetrabehenate, moving away from a dependency on finite petrochemical resources. rsc.org
Table 1: Feedstock Sources for this compound Synthesis
| Component | Conventional Feedstock | Renewable Feedstock Examples |
|---|---|---|
| Pentaerythritol | Acetaldehyde, Formaldehyde (from fossil fuels) | Natural Gas, Biomass-derived Methanol (B129727)/Formaldehyde |
| Behenic Acid | Petrochemical sources | Vegetable Oils (e.g., Sunflower, Palm, Rapeseed) |
Green Synthesis Methodologies (e.g., Biocatalysis, Solvent-Free Reactions)
Beyond renewable feedstocks, green chemistry principles are being applied to the synthesis process itself to improve efficiency and reduce waste.
Biocatalysis: The use of enzymes as catalysts offers a milder, more selective alternative to conventional chemical synthesis. nih.gov While chemical synthesis is often more economical for high-temperature reactions, enzymatic synthesis of polyol esters is an area of active research. semanticscholar.org Studies on other pentaerythritol esters, such as pentaerythritol tetranitrate, have demonstrated the feasibility of using enzymes like reductase in biocatalytic transformations, showcasing the potential for applying similar methodologies to tetrabehenate production. nih.gov
Solvent-Free and Optimized Reactions: Traditional esterification processes can involve solvents like toluene (B28343) to control reaction temperature and remove water. bohrium.comfinechem-mirea.ru However, research is moving towards solvent-free conditions to reduce solvent waste and simplify purification. google.com Another key strategy is the replacement of homogeneous liquid catalysts (e.g., sodium hydroxide) with solid, heterogeneous catalysts. chalmers.se Solid catalysts can be more easily separated from the reaction mixture and potentially reused, which simplifies the process, minimizes by-product formation, and reduces the energy-intensive separation steps required in conventional methods. chalmers.sepatsnap.com Patents describe methods using activated carbon during the reaction, which can help in purifying the product by removing residual catalysts and excess fatty acids without the need for complex downstream processing. google.com
Table 2: Comparison of Synthesis Methodologies
| Methodology | Description | Advantages in Green Chemistry |
|---|---|---|
| Conventional Chemical Synthesis | Uses homogeneous acid or base catalysts (e.g., NaOH, H2SO4), often with solvents. chalmers.sedntb.gov.ua | Established and often economical. |
| Biocatalysis | Employs enzymes (e.g., lipases) as catalysts. semanticscholar.orgnih.gov | High selectivity, mild reaction conditions, reduced by-products. |
| Heterogeneous Catalysis | Uses solid acid catalysts that can be easily filtered and reused. chalmers.sepatsnap.com | Catalyst recyclability, simplified purification, reduced waste. |
| Solvent-Free Reactions | Conducted without the use of organic solvents. google.com | Eliminates solvent waste, reduces environmental impact and process costs. |
Biodegradability and Environmental Persistence Assessment
A crucial aspect of any chemical's environmental profile is its behavior after its intended use. Pentaerythritol esters, as a class, are recognized for their favorable environmental fate.
Biodegradability: Unlike their mineral oil counterparts, which have poor biodegradability (typically <30%), pentaerythritol esters are readily biodegradable. jdlubricant.com Studies have shown that pentaerythritol esters can achieve a degradation rate of over 60% under the OECD 301B standard, signifying that they can be rapidly broken down by microorganisms in the environment. jdlubricant.com Research on similar synthetic esters has demonstrated degradation percentages ranging from 34% to 84% after just three days of incubation with bacterial isolates. nih.gov This inherent biodegradability reduces the risk of long-term accumulation in soil and water systems. wikipedia.org
Environmental Persistence and Ecotoxicity: Due to their high biodegradability, pentaerythritol esters exhibit low environmental persistence. They are also characterized by low ecological toxicity. jdlubricant.com They have been shown to be harmless to aquatic organisms and are free of heavy metals and aromatic hydrocarbons, aligning with environmental regulations such as REACH. jdlubricant.com
Lifecycle Analysis and Ecological Footprint of Production and Use
The use of renewable, plant-based feedstocks is a significant factor. The biomass used to produce the raw materials captures atmospheric CO2 during its growth, a process known as biogenic CO2 uptake. renewable-carbon.eu When this uptake is factored into the production process, it is possible to achieve products with a very low or even negative carbon footprint at the factory gate. renewable-carbon.eu Companies in the specialty chemicals sector are now offering polyols, including pentaerythritol, with certified low-carbon footprints based on a traceable mass-balance concept. renewable-carbon.eu
Furthermore, the performance characteristics of pentaerythritol esters during their use phase contribute to a better environmental profile. They exhibit good high-temperature stability and low volatility, which translates to a longer service life and reduced need for replacement. jdlubricant.com This longevity minimizes waste oil generation, and the low volatility reduces the emission of volatile organic compounds (VOCs). jdlubricant.com
Strategies for Waste Minimization and By-product Valorization
The principles of green chemistry emphasize not only creating environmentally benign products but also designing processes that minimize waste. repec.org
By-product Valorization: The aqueous waste stream from traditional pentaerythritol manufacturing contains valuable chemical compounds, primarily sodium formate (B1220265) and unreacted pentaerythritol. google.com Instead of being discarded, these by-products can be recovered and utilized. A patented process describes a method for treating this waste stream by first passing it through a macroreticular resin bed to adsorb organic impurities. google.com The purified stream is then concentrated to crystallize and recover the sodium formate. Further processing allows for the precipitation and recovery of the pentaerythritol. google.com This approach transforms a waste disposal problem into an opportunity for resource recovery, a concept known as valorization. nih.govmdpi.comnih.govmdpi.com The remaining organic by-products can also be utilized for their fuel value through incineration. google.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Catalysts
The industrial synthesis of pentaerythritol (B129877) esters has traditionally relied on homogeneous catalysts, which can lead to energy-intensive separation processes and by-product formation. chalmers.se Future research is intensely focused on developing more efficient and sustainable heterogeneous catalytic systems. The goal is to replace traditional liquid alkaline catalysts like NaOH with solid catalysts to streamline production, reduce solvent use, and minimize CO2 emissions. chalmers.se
A significant area of exploration is the use of solid acid catalysts. For instance, mesoporous composite catalysts such as SnCl2@HZSM-5 have been investigated for the esterification of pentaerythritol with long-chain fatty acids, demonstrating the potential for high catalytic activity and selectivity. Another promising route involves solid alkaline catalysts. In the synthesis of the pentaerythritol core, catalysts like Na/SnO2 have shown high activity, although challenges such as metal leaching require further development to improve catalyst stability. chalmers.se The development of these heterogeneous systems is a key step toward greener chemical manufacturing. chalmers.se
Table 1: Comparison of Catalytic Systems for Pentaerythritol Ester Synthesis
| Catalyst Type | Example(s) | Key Research Findings & Future Directions |
|---|---|---|
| Homogeneous Alkaline | Sodium Hydroxide (B78521) (NaOH) | Conventional method; research aims to replace it due to high energy consumption and separation costs. chalmers.se |
| Homogeneous Metallic | Organotin, Titanium, and Zirconium compounds | Effective for esterification; future work focuses on catalyst recovery and reducing metal contamination in the final product. |
| Solid Alkaline | Na/SnO2 | Shows high activity for pentaerythritol synthesis (39% selectivity at 59% formaldehyde (B43269) conversion); needs improved stability to prevent leaching. chalmers.se |
| Mesoporous Composites | SnCl2@HZSM-5 | Investigated for esterification with stearic acid, a similar long-chain fatty acid; offers potential for high activity and reusability. |
| Heteropoly Acids | Phosphotungstic Acid | Demonstrates high catalytic effect and esterifying rates for other pentaerythritol esters, suggesting applicability for tetrabehenate synthesis. |
Advanced Functionalization and Hybrid Material Development
Pentaerythritol serves as a versatile molecular scaffold, and its functionalization beyond simple esterification is a burgeoning field of research. wikipedia.org By treating the four hydroxyl groups of pentaerythritol as points for chemical modification, scientists can create advanced derivatives with tailored properties.
One innovative approach is the synthesis of pentaerythritol-derived glycoconjugates through techniques like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method allows for the covalent linking of multiple sugar units to the pentaerythritol core, creating complex, multi-valent molecules that can self-assemble into functional materials like molecular gelators. Further research involves reacting pentaerythritol with various aldehydes and nucleophilic reagents to produce a range of functionalized derivatives. These new molecules can be designed with specific chemical handles, enabling their use as building blocks for more complex polymers or as active components in hybrid materials. The development of hybrid materials, which combine the properties of the pentaerythritol ester with other functional components like nanoparticles or polymers, could unlock applications in areas such as antimicrobial surfaces or advanced coatings. researchgate.net
Multi-Scale Modeling and Predictive Simulations for Material Design
The design of materials with specific macroscopic properties, such as viscosity, pour point, and thermal stability, can be accelerated through computational modeling. Multi-scale modeling and predictive simulations are becoming indispensable tools for understanding and designing novel pentaerythritol esters without the need for extensive empirical experimentation.
At the atomic level, molecular dynamics (MD) simulations are being used to explore how the molecular structure of pentaerythritol esters influences their bulk properties. For example, simulations have been conducted to investigate the low-temperature flow properties of these esters, providing insights into how the length and branching of the fatty acid chains affect the pour point. These atomistic models, often employing force fields like COMPASS, can simulate the movement and interaction of molecules at different temperatures to predict physical behaviors. This computational approach allows researchers to screen potential molecular structures and predict their performance characteristics, guiding the synthesis of new esters, like pentaerythritol tetrabehenate, with optimized properties for specific applications, such as high-performance lubricants.
These molecular-level insights can be integrated into larger-scale models to predict the behavior of the material in more complex systems. This multi-scale approach, ranging from quantum-mechanical calculations to continuum models, provides a comprehensive understanding of material properties and performance. chalmers.se
Integration in Smart Materials and Responsive Systems
A highly promising future application for this compound and related polyol esters is in the field of smart materials, particularly as phase change materials (PCMs) for thermal energy storage. sci-hub.st PCMs are substances that absorb and release large amounts of latent heat at a constant temperature as they transition between solid and liquid phases. sci-hub.st This property makes them ideal for applications requiring thermal regulation, such as in building materials, electronics cooling, and solar energy systems. oaepublish.commdpi.com
Polyols like pentaerythritol are a recognized class of solid-solid PCMs, which undergo phase transitions between different crystalline forms. sci-hub.st Their ester derivatives, like this compound, are being explored as organic PCMs that operate via a solid-liquid transition. Research is focused on synthesizing novel ester-based PCMs to broaden the available range of phase change temperatures and maximize latent heat capacity. nih.gov By carefully selecting the fatty acid chains attached to the pentaerythritol core, it is possible to fine-tune the melting and freezing points to match the operational requirements of a specific application. nih.gov The integration of these esters into responsive systems, for example by microencapsulation to prevent leakage in the liquid state, is a key area of development for creating robust and efficient thermal management solutions. oaepublish.com
Role in Circular Economy Initiatives within Chemical Manufacturing
Integrating this compound into a circular economy involves addressing its entire lifecycle, from raw material sourcing to its end-of-life. A key driver is the shift towards bio-based feedstocks. Research is exploring the production of the pentaerythritol core from renewable resources like biomass and agricultural waste through fermentation processes. zbaqchem.comzbaqchem.com This approach reduces the dependency on fossil fuels and lowers the carbon footprint of the final product. zbaqchem.comzbaqchem.com
Furthermore, the fatty acid component, behenic acid, can be sourced from vegetable oils, making the entire ester potentially bio-based. Such bio-lubricants are noted for their biodegradability, which is a critical advantage over conventional mineral oil-based products. wikipedia.orgtribology.rs The inherent biodegradability of esters means that products like lubricants, at the end of their useful life, can be broken down by microorganisms, reducing environmental persistence. researchgate.netnih.gov
Another facet of the circular economy is the upcycling of waste materials. Innovations in chemical recycling are creating pathways to depolymerize waste polyesters into valuable chemicals, including polyols and esters, which could serve as precursors in new synthesis cycles. researchgate.netnih.gov By focusing on bio-based sourcing, ensuring biodegradability, and exploring chemical recycling loops, the manufacturing and use of this compound can align with the principles of a sustainable, circular economy. scispace.com
Q & A
Q. How can researchers improve reproducibility in synthesizing high-purity this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
